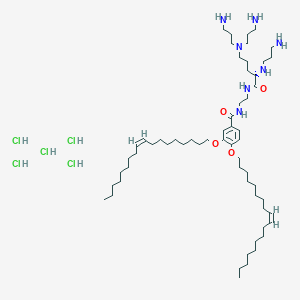

MVL5

Description

BenchChem offers high-quality MVL5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MVL5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H116Cl5N7O4 |

|---|---|

Molecular Weight |

1164.9 g/mol |

IUPAC Name |

N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride |

InChI |

InChI=1S/C59H111N7O4.5ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51-69-56-41-40-54(53-57(56)70-52-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58(67)64-46-47-65-59(68)55(63-45-36-42-60)39-35-48-66(49-37-43-61)50-38-44-62;;;;;/h17-20,40-41,53,55,63H,3-16,21-39,42-52,60-62H2,1-2H3,(H,64,67)(H,65,68);5*1H/b19-17-,20-18-;;;;;/t55-;;;;;/m0...../s1 |

InChI Key |

XUWJOLKERZXVGQ-XAGHHNLJSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)[C@H](CCCN(CCCN)CCCN)NCCCN)OCCCCCCCC/C=C\CCCCCCCC.Cl.Cl.Cl.Cl.Cl |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C(CCCN(CCCN)CCCN)NCCCN)OCCCCCCCCC=CCCCCCCCC.Cl.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MVL5-Mediated Gene Silencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MVL5, a synthetic pentavalent cationic lipid, has emerged as a highly efficient non-viral vector for the delivery of small interfering RNA (siRNA), facilitating potent and specific gene silencing. This technical guide provides an in-depth exploration of the mechanism of action by which MVL5-based formulations mediate gene knockdown. The core of this mechanism lies not in a direct biological activity of MVL5 itself, but in its function as a sophisticated delivery vehicle that overcomes critical cellular barriers to transport siRNA to the cytoplasm. Here, we detail the physicochemical principles governing the formation of MVL5-siRNA lipoplexes, their interaction with target cells, subsequent endosomal escape, and the ultimate release of siRNA to engage the RNA-induced silencing complex (RISC). This guide synthesizes quantitative data on silencing efficiency, provides detailed experimental protocols for key assays, and includes visualizations of the delivery pathway and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction: The Role of Delivery in Gene Silencing

The therapeutic potential of siRNA is vast, offering a sequence-specific approach to downregulate the expression of disease-causing genes. However, the inherent instability and negative charge of naked siRNA molecules prevent their efficient cellular uptake and lead to rapid degradation by nucleases. The success of siRNA-based therapies is therefore critically dependent on the development of safe and effective delivery vectors. MVL5 is a multivalent cationic lipid designed to address these challenges. In combination with neutral helper lipids, MVL5 self-assembles into cationic liposomes that electrostatically complex with anionic siRNA to form lipoplexes. These nanostructures protect the siRNA cargo and facilitate its delivery into the cell's cytoplasm, where it can enact its gene-silencing function.[1][2]

The MVL5 Mechanism of Action: A Stepwise Delivery Pathway

The "mechanism of action" of MVL5 in gene silencing is a multi-step process focused on the successful delivery of siRNA to the cytosol. This pathway can be broken down into four key stages:

-

Lipoplex Formation: The positively charged headgroup of MVL5 interacts with the negatively charged phosphate (B84403) backbone of siRNA, leading to the spontaneous formation of condensed, nanometer-sized lipoplexes.[3][4] The multivalent nature of MVL5 contributes to a high charge density, which is crucial for efficient siRNA complexation and subsequent cellular interactions.[5][6]

-

Cellular Uptake: The positively charged surface of the MVL5-siRNA lipoplexes facilitates binding to the negatively charged cell membrane. Cellular internalization is then primarily mediated by endocytosis, a process by which the cell engulfs the lipoplex, enclosing it within an endosomal vesicle.[7][8]

-

Endosomal Escape: This is a critical and often rate-limiting step in siRNA delivery.[9][10] As the endosome matures, its internal pH drops. The cationic lipids in the lipoplex can interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of pores. This allows the lipoplex to escape the endosome and enter the cytoplasm, avoiding degradation in the lysosome.[7][8] The combination of MVL5 with helper lipids like glycerol (B35011) monooleate (GMO) has been shown to enhance this process.[1][11]

-

siRNA Release and RISC Loading: Once in the cytoplasm, the siRNA dissociates from the MVL5 lipid vector. The guide strand of the siRNA is then loaded into the RNA-induced silencing complex (RISC). The RISC-siRNA complex subsequently binds to the target messenger RNA (mRNA) in a sequence-specific manner, leading to its cleavage and degradation, thereby silencing gene expression.[7]

Visualization of the MVL5-siRNA Delivery Pathway

Caption: The cellular delivery pathway of MVL5-siRNA lipoplexes.

Quantitative Analysis of MVL5-Mediated Gene Silencing

The efficacy of MVL5 as a delivery vector has been quantified in numerous studies, often by comparing its performance to other cationic lipids like the monovalent DOTAP. Key metrics include the total gene knockdown (KT) and the nonspecific gene knockdown (KNS), which are typically measured using a dual-luciferase reporter assay.

Table 1: Gene Silencing Efficiency of MVL5/DOPC vs. DOTAP/DOPC Lipoplexes

| Cationic Lipid | Charge Ratio (ρchg) | Total Knockdown (KT) | Nonspecific Knockdown (KNS) |

| MVL5 | 2.8 | ~0.60 | < 0.15 |

| 5 | ~0.80 | < 0.15 | |

| 10 | ~0.90 | < 0.15 | |

| 20 | ~0.90 | < 0.15 | |

| DOTAP | 5 | ~0.40 | ~0.20 |

| 10 | ~0.50 | ~0.20 | |

| 15 | ~0.55 | ~0.20 |

Data synthesized from studies on MVL5/DOPC-siRNA complexes targeting firefly luciferase in mouse L-cells.[5]

Table 2: Effect of Neutral Lipid Composition on Gene Silencing Efficiency of MVL5-based Lipoplexes (at ρ = 10)

| Neutral Lipid | Mole Fraction of Neutral Lipid (ΦNL) | Total Knockdown (KT) |

| GMO | 0.95 | ~0.89 |

| 0.50 | ~0.85 | |

| 0.05 | ~0.77 | |

| DOPC | 0.95 | < 0.40 |

| 0.50 | ~0.70 | |

| 0.10 | ~0.80 |

Data synthesized from studies comparing MVL5/GMO and MVL5/DOPC siRNA complexes.[11]

Experimental Protocols

Preparation of MVL5-Based Cationic Liposomes

This protocol describes the preparation of cationic liposomes composed of MVL5 and a neutral helper lipid (e.g., GMO or DOPC).

-

Lipid Film Hydration:

-

In a glass vial, combine the desired molar ratio of MVL5 and the neutral lipid dissolved in chloroform (B151607) or a chloroform/methanol mixture.[12]

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Place the vial under high vacuum for at least 2 hours to remove any residual solvent.[12]

-

Hydrate the lipid film with sterile, nuclease-free water to a final lipid concentration of 1 mM.[13]

-

Incubate the mixture at 37°C for at least 12 hours to allow for complete hydration of the lipid film.[13]

-

-

Liposome (B1194612) Formation:

-

Sonicate the hydrated lipid suspension in a bath sonicator until the solution becomes clear. This typically takes 5-10 minutes.[13][14]

-

For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[15]

-

Sterilize the final liposome solution by passing it through a 0.2 µm filter.[13]

-

Store the prepared liposomes at 4°C.

-

Preparation of MVL5-siRNA Lipoplexes

This protocol details the formation of complexes between the cationic liposomes and siRNA.

-

Dilution of Components:

-

Complex Formation:

Cell Transfection with MVL5-siRNA Lipoplexes

This protocol outlines the steps for transfecting mammalian cells with the prepared lipoplexes.

-

Cell Seeding:

-

The day before transfection, seed cells in a multi-well plate such that they reach 60-80% confluency at the time of transfection.[17]

-

-

Transfection:

-

Post-Transfection Incubation:

-

Incubate the cells for an additional 24-72 hours before assessing gene knockdown. The optimal time will depend on the stability of the target protein.

-

Dual-Luciferase Reporter Assay for Gene Silencing Quantification

This assay is used to quantify the specific knockdown of a target gene. It utilizes two reporter genes, typically Firefly luciferase (the target) and Renilla luciferase (the internal control).[5][19][20]

-

Co-transfection of Reporter Plasmids:

-

Prior to siRNA transfection, co-transfect the cells with two plasmids: one expressing the target gene fused to Firefly luciferase and another constitutively expressing Renilla luciferase.

-

-

Cell Lysis:

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Use a dual-luciferase assay kit according to the manufacturer's instructions. This typically involves the sequential addition of a Firefly luciferase substrate followed by a Renilla luciferase substrate.[23][24][25][26]

-

Measure the luminescence for both reactions.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of gene knockdown relative to a control (e.g., cells treated with a non-targeting siRNA).

-

Experimental Workflow Visualization

Caption: A typical experimental workflow for MVL5-mediated gene silencing.

Conclusion

MVL5 represents a significant advancement in non-viral siRNA delivery technology. Its mechanism of action is rooted in its physicochemical properties as a multivalent cationic lipid, which enable the efficient formation of stable lipoplexes with siRNA, promote cellular uptake, and, most importantly, facilitate the crucial step of endosomal escape. The quantitative data consistently demonstrate the superior gene silencing efficacy of MVL5-based formulations compared to traditional monovalent lipids, with the added benefit of reduced nonspecific effects. The detailed experimental protocols provided in this guide offer a practical framework for researchers to effectively utilize MVL5 in their gene silencing studies. As the field of RNAi therapeutics continues to evolve, a thorough understanding of the delivery mechanisms of vectors like MVL5 will be paramount to the development of next-generation gene-silencing medicines.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Safinya Group Research: CL-NA Complexes [mrlweb.mrl.ucsb.edu]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. avantiresearch.com [avantiresearch.com]

- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 8. pnas.org [pnas.org]

- 9. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nanogyroids Incorporating Multivalent Lipids: Enhanced Membrane Charge Density and Pore Forming Ability for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Degradable Multivalent Cationic Lipids with Disulfide-Bond Spacers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Preparation of Cationic Liposomes & Transfection of Cells - Avanti Research™ [sigmaaldrich.com]

- 15. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. m.youtube.com [m.youtube.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 22. takara.co.kr [takara.co.kr]

- 23. Luciferase reporter assay [bio-protocol.org]

- 24. assaygenie.com [assaygenie.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the MVL5 Cationic Lipid for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

MVL5 is a synthetic, multivalent cationic lipid that has emerged as a highly efficient vector for the delivery of nucleic acids (both DNA and siRNA) and hydrophobic drugs.[1][2] Its pentavalent nature, conferring a +5e charge at physiological pH, distinguishes it from common monovalent cationic lipids, offering unique advantages in formulation and delivery efficacy.[3][4] This guide provides a comprehensive technical overview of MVL5, including its physicochemical properties, formulation strategies, and mechanisms of action, supported by experimental data and detailed protocols.

Core Properties of MVL5

-

Chemical Name: N1-[2-((1S)-1-[(3-aminopropyl)amino]-4-[di(3-amino-propyl)amino]butylcarboxamido)ethyl]-3,4-di[oleyloxy]-benzamide[5]

-

Molecular Characteristics: MVL5 is characterized by a dioleoyl tail moiety, making it structurally similar to other lipids used in nanoparticle formulations.[3] Its headgroup is an aminopropylated carboxyspermine, which contains five ionizable amine groups.[3] This multivalent headgroup results in a high positive charge density, which is crucial for its interaction with anionic therapeutic payloads like nucleic acids.[3][6]

-

Commercial Availability: MVL5 is commercially available from various suppliers, facilitating its use in research and development.[2][5][7]

Quantitative Data Summary

The following tables summarize key quantitative data reported for MVL5-containing lipid nanoparticle formulations.

Table 1: Transfection Efficiency of MVL5-based Formulations

| Formulation (Cationic Lipid/Neutral Lipid) | Cell Line | Payload | Optimal Molar Fraction of Cationic Lipid (ΦCL) | Transfection Efficiency (Relative Light Units/mg protein) | Serum Content | Reference |

| MVL5/DOPC | CHO-K1 | pGL3 DNA | 0.50 | ~1 x 10^10 | 5% | [8] |

| MVL5/Cholesterol | Not Specified | pGL3 DNA | ~0.50 | Consistently high across serum levels | 0-50% | [3] |

| MVL5/GMO | Not Specified | pGL3 DNA | 0.50 | High and least sensitive to serum | 0-50% | [3] |

| DOTAP/DOPC | CHO-K1 | pGL3 DNA | 0.90 | ~5 x 10^9 | 5% | [8] |

Table 2: Cytotoxicity of MVL5-based Formulations

| Formulation | Cell Line | Assay | Key Findings | Reference |

| MVL5/DOPC-siRNA | Not Specified | Cell Viability & Membrane Integrity | Cytotoxicity is unaffected by the presence of siRNA. | [6] |

| MVL5/GMO-siRNA | Not Specified | Cell Viability & Membrane Integrity | Cytotoxicity is comparable to MVL5/DOPC formulations. | [6] |

| MVL5 vs. DOTAP | Not Specified | Not Specified | MVL5 is much less toxic than DOTAP at higher concentrations. | [9] |

Table 3: Physicochemical Properties of MVL5-based Nanoparticles

| Formulation | Method | Parameter | Value | Reference |

| MVL5/DOPC-DNA | SAXS | Structure | Lamellar (LαC) | [1] |

| MVL5/DOPC-DNA | SAXS | Interhelical DNA spacing (dDNA) | 27.3 Å | [1] |

| CMVL5/DOPC-DNA | DLS | Particle Size (z-average) | ~400-600 nm | [1] |

| MVL5/GMO-siRNA | SAXS | Structure | Double-gyroid cubic (QII G, siRNA) | [6] |

Experimental Protocols

Preparation of MVL5-based Lipid Nanoparticles (LNPs)

This protocol describes the formation of cationic liposomes which can then be complexed with nucleic acids.

Materials:

-

MVL5 (stock in chloroform/methanol 9:1, v/v)[1]

-

1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC) (stock in chloroform)

-

Glass vials

-

Nitrogen gas stream

-

Vacuum desiccator

-

Sterile, high-resistivity water

-

Sonicator (tip or bath)

Methodology:

-

In a glass vial, combine the desired molar ratios of MVL5 and DOPC from their respective stock solutions.

-

Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Further dry the lipid film under vacuum for at least 12 hours to remove any residual solvent.[1]

-

Hydrate the lipid film with sterile, high-resistivity water to a final lipid concentration of 0.5 mM for transfection experiments or 50 mM for X-ray scattering studies.[1]

-

Incubate the mixture at 37°C for at least 12 hours to allow for complete hydration and formation of multilamellar vesicles.[1]

-

For formulations with a high mole fraction of DOPC, which may form opaque suspensions, sonicate the suspension until it becomes clear.[1]

-

Store the resulting aqueous lipid suspension at 4°C until use.[1]

In Vitro Transfection with MVL5-LNP/DNA Complexes

This protocol outlines a general procedure for transfecting mammalian cells in culture.

Materials:

-

Prepared MVL5/DOPC liposome (B1194612) suspension (0.5 mM)

-

Plasmid DNA (e.g., pGL3 Luciferase reporter) at 1 mg/ml

-

Cell culture medium (e.g., DMEM)

-

Serum-free medium (e.g., Opti-MEM)

-

Mammalian cells (e.g., CHO-K1) plated in 24-well plates

-

Luciferase assay reagent

-

Protein quantification assay reagent (e.g., Bio-Rad protein assay)

Methodology:

-

Plate cells to be 60-80% confluent at the time of transfection.

-

For each well, dilute the required amount of plasmid DNA (e.g., 0.4 µg) into a final volume of 0.1 ml of serum-free medium.[8]

-

In a separate tube, dilute the required amount of MVL5/DOPC liposome suspension to achieve the desired lipid-to-DNA charge ratio (ρchg) in a final volume of 0.1 ml of serum-free medium.

-

Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the 0.2 ml of LNP/DNA complex solution to the cells.

-

Incubate the cells with the complexes for 6 hours at 37°C in a CO2 incubator.[8]

-

After incubation, remove the transfection mixture, rinse the cells three times with PBS, and add fresh, complete culture medium.[8]

-

Incubate for an additional 24-48 hours to allow for gene expression.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to the total protein content of the cell lysate.

Visualizations: Workflows and Mechanisms

Experimental Workflow for LNP Formulation and Transfection

Caption: A generalized workflow for the formulation of MVL5-based lipid nanoparticles and subsequent in vitro transfection.

Proposed Mechanism of MVL5-Mediated Gene Delivery

Caption: Proposed mechanism for MVL5-LNP mediated gene delivery, highlighting the critical role of endosomal escape.

Conclusion

MVL5 is a potent, multivalent cationic lipid with demonstrated utility in the non-viral delivery of therapeutic molecules. Its high charge density facilitates strong complexation with nucleic acids and promotes efficient endosomal escape, a key barrier in gene delivery.[6] Furthermore, formulations incorporating MVL5 have shown favorable cytotoxicity profiles compared to traditional cationic lipids. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of MVL5 in their specific applications, from basic research to the development of novel nanomedicines.

References

- 1. Synthesis and Characterization of Degradable Multivalent Cationic Lipids with Disulfide-Bond Spacers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crodapharma.com [crodapharma.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Nanogyroids Incorporating Multivalent Lipids: Enhanced Membrane Charge Density and Pore Forming Ability for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]

- 9. biorxiv.org [biorxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of MVL5 Lipid

This technical guide provides a comprehensive overview of the multivalent cationic lipid MVL5, a significant tool in non-viral gene delivery. We will delve into its discovery, the principles behind its design, its chemical synthesis, and its mechanism of action. This document consolidates key quantitative data and provides detailed experimental protocols for its application in research settings.

Discovery and Rationale

The development of synthetic, non-viral vectors for gene therapy is driven by the need to overcome the safety concerns associated with viral vectors, such as immunogenicity and insertional mutagenesis.[1] Cationic liposome-DNA (CL-DNA) complexes emerged as a promising alternative, valued for their ease of preparation, low immunogenicity, and capacity to deliver large nucleic acid payloads.[1]

MVL5 was developed in the early 2000s in the laboratory of Dr. Cyrus Safinya at the University of California, Santa Barbara.[1][2] The research was part of a broader effort to systematically investigate the relationship between the physical properties of lipid vectors and their gene delivery efficiency. The central hypothesis was that the membrane charge density (σM)—the average charge per unit area of the lipid membrane—was a critical parameter governing the interaction of the lipid-DNA complex with cells and, consequently, its transfection efficiency.[3]

To test this, Safinya's group designed and synthesized a series of novel multivalent lipids (MVLs), where the headgroup charge was systematically varied.[2] MVL5, a pentavalent lipid, was the culmination of this series, designed to reach a high membrane charge density that was previously inaccessible with common monovalent lipids like DOTAP.[4][5] This allowed for a comprehensive study of transfection efficiency across a wide range of σM values, leading to a key discovery: the relationship follows a universal, bell-shaped curve.[4][6] Efficiency first increases with σM (facilitating endosomal escape), then plateaus, and finally decreases at very high σM (likely due to the inability of the DNA to dissociate from the highly charged lipid carrier in the cytosol).[6] MVL5 proved to be a highly efficient vector, particularly for delivering both DNA and siRNA.[7]

Synthesis of MVL5

MVL5 is a complex molecule comprising a lipophilic anchor and a branched, polycationic headgroup. Its full chemical name is N1-[2-((1S)-1-[(3-aminopropyl)amino]-4-[di(3-amino-propyl)amino]butylcarboxamido)ethyl]-3,4-di[oleyloxy]-benzamide.[8][9]

The definitive, step-by-step protocol for the chemical synthesis of MVL5 was published by Ewert, Ahmad, Evans, et al. in the Journal of Medicinal Chemistry in 2002.[2][5][10] The publication describes an "efficient and facile synthesis" that can be adapted to produce cationic lipids of varying charge, spacer, and lipid chain length.[3][5] The general workflow involves the synthesis of the polyamine headgroup, the preparation of the di-oleyloxy-benzamide lipid anchor, and the final coupling of these two components.

Caption: General workflow for the chemical synthesis of MVL5 lipid.

Physicochemical Properties and Quantitative Data

MVL5's unique structure imparts physical properties that are key to its function as a transfection agent. When formulated with neutral "helper" lipids like 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC) or glycerol (B35011) mono-oleate (GMO), it forms cationic liposomes that self-assemble with negatively charged nucleic acids.[1][5]

Table 1: Physicochemical Properties of MVL5

| Property | Value | Source |

| CAS Number | 464926-03-2 | [9] |

| Molecular Formula | C₅₉H₁₁₆Cl₅N₇O₄ | [9] |

| Molecular Weight | 1164.86 g/mol | [9] |

| Valency | Pentavalent (5+) | [9] |

| Measured Charge (Z) | 4.5 ± 0.1 | [4] |

Table 2: Transfection and Gene Silencing Performance Data

| System | Condition | Result | Source |

| MVL5/DOPC-DNA | Optimal Molar Fraction of MVL5 | ~50 mol% | [6] |

| MVL5/DOPC-DNA vs. DOTAP/DOPC-DNA | 20 mol% Cationic Lipid | MVL5 shows ~3 orders of magnitude higher transfection efficiency | [3] |

| MVL5/GMO-siRNA | ΦNL = 0.90, ρ = 10 | High Total Knockdown (KT ≈ 0.8), Low Non-specific Knockdown (KNS < 0.1) | [11] |

| MVL5/DOPC-siRNA | ΦNL = 0.90, ρ = 10 | Lower Total Knockdown (KT ≈ 0.4) | [11] |

Table 3: Cytotoxicity Data

| System | Condition | Result | Source |

| MVL5/GMO-siRNA | Cell Viability (MTT Assay) | >80% viability up to 40 µM total lipid concentration | [11] |

| MVL5/DOPC-siRNA | Cell Viability (MTT Assay) | >80% viability up to 40 µM total lipid concentration | [11] |

Mechanism of Cellular Delivery

MVL5 itself does not participate in a signaling pathway but acts as a vehicle to deliver its cargo (siRNA or DNA) into the cell cytoplasm. The pathway of the lipid-nucleic acid complex, or "lipoplex," involves cellular uptake, endosomal trafficking, and crucially, endosomal escape.

Caption: Cellular delivery pathway for MVL5-based lipoplexes.

-

Cellular Uptake: The positively charged MVL5-nucleic acid complexes are attracted to the negatively charged cell surface. The primary route of internalization is through endocytosis.[12] Studies have implicated several endocytic pathways, including clathrin-mediated endocytosis, caveolae/lipid raft-mediated endocytosis, and macropinocytosis.[12][13][14]

-

Endosomal Escape: This is the most critical and often rate-limiting step for effective gene delivery.[] Once inside the cell, the lipoplex is trafficked through the endosomal pathway, moving from early to late endosomes. As the endosome matures, its internal pH drops.[16] The multiple amine groups on the MVL5 headgroup become protonated in this acidic environment, significantly increasing its positive charge. This highly cationic lipid then interacts strongly with anionic lipids present in the endosomal membrane.[17] This interaction is believed to induce a structural change in the lipid organization from a bilayer to a non-bilayer inverted hexagonal (HII) phase, which destabilizes the endosomal membrane, creates pores, and allows the nucleic acid cargo to escape into the cytoplasm before it can be degraded in the lysosome.[16][17]

Experimental Protocols

Protocol for Liposome (B1194612) and Lipoplex Formation

This protocol describes the preparation of MVL5/DOPC liposomes and their subsequent complexation with siRNA.

Materials:

-

MVL5 lipid stock (in chloroform/methanol, 9:1 v/v)

-

DOPC lipid stock (in chloroform)

-

siRNA stock (in RNase-free water)

-

Sterile, RNase-free water or buffer (e.g., HBS)

-

Opti-MEM™ I Reduced Serum Medium

-

Glass vials

-

Nitrogen gas source

-

Vacuum desiccator

-

Bath sonicator or probe sonicator

Procedure:

-

Lipid Film Preparation: a. In a clean glass vial, combine the desired molar ratio of MVL5 and DOPC from their respective stock solutions.[7] b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.[7] c. Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to ensure complete removal of residual solvent.[7]

-

Liposome Hydration: a. Hydrate the dried lipid film with sterile, RNase-free water or buffer to the desired final lipid concentration (e.g., 1 mM for transfection experiments).[18] b. Incubate the mixture at 37°C for 1-2 hours to allow for swelling.[18] c. Sonicate the suspension to form small unilamellar vesicles (SUVs). A bath sonicator (40°C for 4 hours) or a probe sonicator can be used until the suspension is clear.[18] Store the resulting liposome solution at 4°C.

-

Lipoplex Formation (for siRNA): a. For each transfection, dilute the required amount of siRNA into a microcentrifuge tube containing serum-free medium (e.g., Opti-MEM). b. In a separate tube, dilute the required amount of the MVL5/DOPC liposome solution into serum-free medium. The amount is determined by the desired charge ratio (ρchg). c. Add the diluted siRNA solution to the diluted liposome solution. Do not add in the reverse order. d. Mix gently by pipetting up and down and incubate at room temperature for 15-30 minutes to allow for complex formation.[19] The lipoplexes are now ready to be added to cells.

Protocol for siRNA Transfection in a 24-Well Plate Format

This protocol provides a general guideline for transfecting adherent mammalian cells with MVL5-siRNA lipoplexes. Optimization is recommended for specific cell lines and targets.

Caption: Experimental workflow for a typical siRNA transfection using MVL5.

Procedure:

-

Cell Seeding (Day 1): a. Seed healthy, subconfluent cells in a 24-well plate at a density that will ensure they are 30-50% confluent at the time of transfection (typically 18-24 hours later).[20] b. Use 0.5 mL of complete growth medium per well. Incubate overnight at 37°C in a CO₂ incubator.

-

Transfection (Day 2): a. Shortly before transfection, replace the old medium in each well with 0.45 mL of fresh, pre-warmed complete growth medium. b. Prepare MVL5-siRNA lipoplexes as described in Protocol 5.1. A final volume of 50 µL of the complex solution is typical for a 24-well plate, resulting in a total volume of 0.5 mL per well. A final siRNA concentration of 10-50 nM is a good starting point.[20] c. Add the 50 µL of lipoplex solution dropwise to the cells in each well.[20] d. Gently rock the plate to ensure even distribution. e. Return the plate to the incubator and incubate for 24-72 hours. The optimal incubation time depends on the target gene, protein turnover rate, and cell type.

-

Analysis (Day 3-5): a. After incubation, assess gene knockdown. Harvest cells for analysis via RT-qPCR (to measure mRNA levels) or Western blot (to measure protein levels). b. A parallel well transfected with a non-targeting control siRNA should always be included to assess non-specific effects on gene expression.[11]

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Safinya Group Research: Synthesis [mrlweb.mrl.ucsb.edu]

- 3. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]

- 4. New multivalent cationic lipids reveal bell curve for transfection efficiency versus membrane charge density: lipid-DNA complexes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient synthesis and cell-transfection properties of a new multivalent cationic lipid for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]

- 7. Synthesis and Characterization of Degradable Multivalent Cationic Lipids with Disulfide-Bond Spacers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 10. [PDF] Efficient synthesis and cell-transfection properties of a new multivalent cationic lipid for nonviral gene delivery. | Semantic Scholar [semanticscholar.org]

- 11. Nanogyroids Incorporating Multivalent Lipids: Enhanced Membrane Charge Density and Pore Forming Ability for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. liposomes.ca [liposomes.ca]

- 14. Microfluidic-Based Cationic Cholesterol Lipid siRNA Delivery Nanosystem: Highly Efficient In Vitro Gene Silencing and the Intracellular Behavior - ProQuest [proquest.com]

- 16. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. yeasenbio.com [yeasenbio.com]

The Role of MVL5 in Transfection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of non-viral gene delivery, the development of synthetic vectors that are both safe and efficient is a paramount objective. MVL5, a novel pentavalent cationic lipid, has emerged as a promising candidate for the transfection of nucleic acids, including plasmid DNA (pDNA) and small interfering RNA (siRNA). Unlike traditional biological molecules with inherent cellular functions, MVL5's "biological function" is defined by its role as a synthetic carrier that facilitates the entry of genetic material into cells. This technical guide provides an in-depth overview of the core principles of MVL5-mediated transfection, detailing its mechanism of action, quantitative performance data, and the experimental protocols necessary for its application.

Mechanism of Action: A Physicochemical Approach to Gene Delivery

MVL5 is a multivalent cationic lipid characterized by a headgroup containing five amine groups, which can be protonated to carry a positive charge, and two oleyl lipid chains that anchor it within a lipid bilayer.[1] This amphipathic nature allows MVL5 to self-assemble into liposomes, which can then complex with negatively charged nucleic acids to form nanoparticles known as lipoplexes.

The process of MVL5-mediated transfection can be broken down into several key stages:

-

Lipoplex Formation: The positively charged headgroups of MVL5 interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA or siRNA.[2] This interaction leads to the condensation of the nucleic acid and its encapsulation within or association with the lipid vesicles, forming stable lipoplex nanoparticles. The overall positive charge of the lipoplexes is crucial for the initial interaction with the cell membrane.

-

Cellular Uptake: The positively charged lipoplexes are attracted to the negatively charged proteoglycans on the surface of the cell membrane.[3] The primary mechanism of cellular entry is thought to be endocytosis, where the cell membrane engulfs the lipoplex, enclosing it within an endosome.[3][4]

-

Endosomal Escape: This is a critical and often rate-limiting step in transfection.[5] For the nucleic acid cargo to be effective, it must be released from the endosome into the cytoplasm before the endosome fuses with a lysosome, which would lead to the degradation of the cargo. The "proton sponge" effect is one proposed mechanism for the endosomal escape of lipoplexes containing lipids with amine groups like MVL5. As the endosome matures, its internal pH drops. The amine groups on MVL5 become protonated, leading to an influx of chloride ions and water to maintain charge and osmotic balance. This influx causes the endosome to swell and eventually rupture, releasing the lipoplex into the cytoplasm.[6] Another proposed mechanism involves the interaction of the cationic lipids in the lipoplex with anionic lipids in the endosomal membrane, leading to membrane destabilization and fusion, which creates a pore for the nucleic acid to escape.[7]

-

Cargo Release and Action: Once in the cytoplasm, the nucleic acid dissociates from the MVL5 lipid. For siRNA, it can then be loaded into the RNA-induced silencing complex (RISC) to mediate gene silencing. For pDNA, it must traverse the cytoplasm and enter the nucleus to be transcribed.

Quantitative Data on MVL5 Performance

The efficacy of a transfection reagent is typically evaluated based on its transfection efficiency and its cytotoxicity. The following tables summarize quantitative data from comparative studies involving MVL5.

| Cationic Lipid | Helper Lipid | Optimal Molar Ratio (Cationic:Helper) | Peak Transfection Efficiency (Relative Light Units/mg protein) | Cell Line | Reference |

| MVL5 | DOPC | 50:50 | ~1 x 10^10 | Mouse L-cells | [8] |

| DOTAP | DOPC | 90:10 | ~1 x 10^9 | Mouse L-cells | [8] |

Table 1: Comparative Transfection Efficiency of MVL5 and DOTAP for Plasmid DNA Delivery. This table illustrates the optimal molar ratio of cationic lipid to the helper lipid DOPC and the corresponding peak transfection efficiency. MVL5 demonstrates a significantly higher transfection efficiency at a lower optimal molar ratio compared to the monovalent cationic lipid DOTAP.

| Cationic Lipid | Helper Lipid | Charge Ratio (ρchg) | Total Gene Knockdown (KT) | Cell Line | Reference |

| MVL5 | DOPC | 15 | ~0.9 | Mouse L-cells | [9] |

| DOTAP | DOPC | 15 | ~0.6 | Mouse L-cells | [9] |

| MVL5 | GMO | 10 | ~0.8 | Mouse L-cells | [3] |

| DOTAP | GMO | 10 | ~0.7 | Mouse L-cells | [3] |

Table 2: Gene Silencing Efficiency of MVL5 and DOTAP-based Lipoplexes for siRNA Delivery. This table shows the total gene knockdown efficiency (KT) at a given charge ratio (ρchg), which is the molar ratio of positive charges from the cationic lipid to the negative charges from the siRNA. MVL5 consistently shows higher gene silencing efficiency than DOTAP.

| Cationic Lipid | Concentration for ~50% Cell Viability (µM) | Cell Line | Assay | Reference |

| MVL5 | > 50 µM | PC3 cells | CellTiter 96 Aqueous-One | [10] |

| DOTAP | ~50 µM | PC3 cells | CellTiter 96 Aqueous-One | [10] |

Table 3: Comparative Cytotoxicity of MVL5 and DOTAP. This table indicates that MVL5 exhibits lower cytotoxicity compared to DOTAP, with a higher concentration required to reduce cell viability by 50%.

Experimental Protocols

Protocol 1: Preparation of MVL5-based Liposomes

This protocol describes the preparation of unilamellar liposomes from a mixture of MVL5 and a helper lipid (e.g., DOPC or GMO) using the thin-film hydration and extrusion method.

Materials:

-

MVL5 (in chloroform)

-

Helper lipid (e.g., DOPC or GMO in chloroform)

-

Sterile, nuclease-free water or buffer (e.g., PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas stream

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block

Procedure:

-

In a clean round-bottom flask, add the desired amounts of MVL5 and helper lipid from their chloroform stocks to achieve the desired molar ratio.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

-

Hydrate the lipid film by adding the appropriate volume of sterile, nuclease-free water or buffer to achieve the desired final lipid concentration (e.g., 1 mM). Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

Incubate the MLV suspension at a temperature above the phase transition temperature of the lipids (e.g., 65°C) for 30-60 minutes, with intermittent vortexing.

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

-

Heat the extruder to the same temperature as the lipid suspension.

-

Pass the lipid suspension through the extruder 11-21 times.

-

The resulting solution contains unilamellar liposomes and can be stored at 4°C for several weeks.

Protocol 2: Formation of MVL5/siRNA Lipoplexes and Transfection

This protocol details the formation of lipoplexes by mixing the prepared MVL5-based liposomes with an siRNA solution and their subsequent use for cell transfection.

Materials:

-

Prepared MVL5-based liposomes (from Protocol 1)

-

siRNA stock solution (e.g., 20 µM in nuclease-free buffer)

-

Opti-MEM I Reduced Serum Medium

-

Cells to be transfected (e.g., HeLa or HEK293)

-

24-well tissue culture plates

-

Standard cell culture medium with serum and antibiotics

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Lipoplex Formation: a. For each well to be transfected, dilute the required amount of MVL5-based liposomes in Opti-MEM. The amount of liposomes will depend on the desired charge ratio (ρchg). b. In a separate tube, dilute the required amount of siRNA in Opti-MEM. c. Add the diluted siRNA solution to the diluted liposome (B1194612) solution and mix gently by pipetting. Do not vortex. d. Incubate the mixture at room temperature for 20-30 minutes to allow for lipoplex formation.

-

Transfection: a. Remove the growth medium from the cells and wash once with PBS. b. Add the lipoplex-containing Opti-MEM solution to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. d. After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

-

Assay for Gene Silencing: Incubate the cells for an additional 24-72 hours before assaying for target gene knockdown (e.g., using qPCR or Western blotting).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The cellular pathway of MVL5-mediated siRNA transfection.

Caption: A typical experimental workflow for MVL5-mediated siRNA transfection.

Caption: A conceptual diagram of an MVL5-siRNA lipoplex.

References

- 1. Synthesis and Characterization of Degradable Multivalent Cationic Lipids with Disulfide-Bond Spacers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nanogyroids Incorporating Multivalent Lipids: Enhanced Membrane Charge Density and Pore Forming Ability for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative contributions of processes by which polyanion drugs reduce intracellular bioavailability and transfection efficiency of cationic siRNA lipoplex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Nanoparticle Mediated siRNA Transfection by Melittin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the MAPK/ERK Signaling Pathway

Disclaimer: Initial searches for the "MVL5 signaling pathway" did not yield any specific results in publicly available scientific literature. This suggests that "MVL5" may be a proprietary, novel, or potentially misidentified designation. To fulfill the structural and content requirements of your request, this guide provides a comprehensive overview of the well-characterized Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway as an illustrative example. This document is intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction to the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a fundamental and highly conserved signaling cascade that transduces extracellular signals from the cell surface to the nucleus.[1][2] This pathway plays a critical role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][] Extracellular stimuli such as growth factors, cytokines, and hormones activate receptor tyrosine kinases (RTKs) on the cell surface, initiating a phosphorylation cascade that culminates in the activation of ERK.[2][5] Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, thereby altering gene expression.[1][5] Given its central role in cell fate decisions, dysregulation of the MAPK/ERK pathway is frequently implicated in various diseases, most notably in cancer, making it a key target for therapeutic intervention.[1][6][7]

Core Signaling Cascade

The canonical MAPK/ERK pathway is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to its corresponding RTK (e.g., EGFR).[1][2] This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2.[2][3]

Key steps in the cascade are as follows:

-

Ras Activation: The adaptor protein GRB2, in complex with the guanine (B1146940) nucleotide exchange factor (GEF) Son of Sevenless (SOS), is recruited to the activated receptor.[2][3] SOS then facilitates the exchange of GDP for GTP on the small GTPase Ras, converting it to its active, GTP-bound state.[1][6]

-

Raf Kinase Activation: Activated Ras recruits the serine/threonine kinase Raf (a MAP Kinase Kinase Kinase or MAP3K) to the cell membrane, where it becomes activated through a complex series of phosphorylation events.[1][][6]

-

MEK Activation: Activated Raf then phosphorylates and activates MEK1/2 (a MAP Kinase Kinase or MAP2K), which are dual-specificity kinases.[1][6]

-

ERK Activation: Finally, activated MEK1/2 phosphorylates ERK1/2 (a MAP Kinase) on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to its full activation.[6]

-

Downstream Targets: The activated ERK dimer can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors such as Elk-1, c-Myc, and c-Fos, leading to changes in gene expression that drive cellular responses like proliferation and differentiation.[1][8]

Mandatory Visualization: MAPK/ERK Signaling Pathway

Caption: The canonical Ras-Raf-MEK-ERK signaling cascade.

Quantitative Data on Pathway Interactions

The binding affinities and kinetics of protein-protein interactions are crucial for understanding the efficiency and specificity of signal transduction. Surface plasmon resonance (SPR) is a common technique used to quantify these interactions.

| Interacting Proteins | Method | Dissociation Constant (KD) | Notes | Reference |

| Inactive ERK2 - ELK-1 | Surface Plasmon Resonance | 0.25 µM | Interaction involves DEF and DEJL motifs on ELK-1. | [9] |

| Inactive ERK2 - RSK-1 | Surface Plasmon Resonance | 0.15 µM | Interaction mediated by the DEJL motif on RSK-1. | [9] |

| Inactive ERK2 - c-Fos | Surface Plasmon Resonance | 0.97 µM | Interaction mediated by the DEF motif on c-Fos. | [9] |

| Active ERK2 - ELK-1 | Surface Plasmon Resonance | >10 µM | Binding affinity is reduced by over 40-fold upon ERK2 activation. | [9] |

| Active ERK2 - RSK-1 | Surface Plasmon Resonance | 0.15 µM | Binding affinity is not affected by ERK2 activation status. | [9] |

| Active ERK2 - c-Fos | Surface Plasmon Resonance | 0.97 µM | Binding affinity is not affected by ERK2 activation status. | [9] |

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Co-IP is a technique used to identify and validate in vivo protein-protein interactions.[10][11] By using an antibody to "pull down" a specific protein of interest (the "bait"), interacting partners (the "prey") can be co-precipitated and subsequently detected by methods like Western blotting.[10][12]

Objective: To determine if Raf interacts with MEK in stimulated mammalian cells.

Methodology:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T) to 80-90% confluency.

-

Stimulate cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to activate the MAPK/ERK pathway.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[13]

-

Lyse cells by adding 1 mL of ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).[12]

-

Incubate the lysate on ice for 20 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]

-

Transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube.[10]

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

To reduce non-specific binding, add 20 µL of Protein A/G agarose (B213101) bead slurry to the cleared lysate.[11]

-

Incubate on a rotator for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.[11]

-

-

Immunoprecipitation:

-

Add 2-4 µg of anti-Raf antibody (or a negative control IgG) to the pre-cleared lysate.

-

Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.

-

Add 40 µL of Protein A/G agarose bead slurry to capture the immunocomplexes.

-

Incubate on a rotator for an additional 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer.

-

After the final wash, carefully remove all supernatant.

-

Elute the protein complexes from the beads by adding 50 µL of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.[12]

-

-

Detection:

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blot analysis using primary antibodies against both Raf (to confirm pulldown) and MEK (to detect interaction).

-

Mandatory Visualization: Co-Immunoprecipitation Workflow

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

In Vitro Kinase Assay for ERK Activity

This assay measures the ability of activated ERK to phosphorylate a known substrate, providing a quantitative measure of its enzymatic activity.

Objective: To measure the phosphotransferase activity of ERK1/2 from cell lysates.

Methodology:

-

Lysate Preparation:

-

Prepare cell lysates as described in the Co-IP protocol (Step 1), ensuring phosphatase inhibitors are included in the lysis buffer.

-

Determine the total protein concentration of the cleared lysate using a BCA or Bradford assay.

-

-

Immunoprecipitation of ERK (Optional, for specific activity):

-

Immunoprecipitate ERK1/2 from 200-500 µg of total protein using an anti-ERK antibody as described in the Co-IP protocol (Steps 3 & 4), but do not elute with SDS buffer.

-

After the final wash, resuspend the beads in 50 µL of kinase assay buffer.

-

-

Kinase Reaction:

-

Prepare a master mix. For each reaction, combine:

-

Initiate the reaction by adding 10 µL of ATP solution (e.g., 100 µM ATP mixed with γ-32P-ATP for radiometric detection, or 100 µM cold ATP for non-radiometric methods).

-

Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.

-

-

Stopping the Reaction and Detection:

-

Radiometric Method: Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer. Boil samples, resolve by SDS-PAGE, transfer to a membrane, and expose to autoradiography film to detect phosphorylated MBP.

-

Non-Radiometric (Luminescence) Method (e.g., ADP-Glo™):

-

After incubation, add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.[8]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

-

Measure luminescence using a plate reader. The signal intensity correlates directly with kinase activity.[8]

-

-

Conclusion

The MAPK/ERK pathway is a central signaling module that translates a diverse set of external cues into specific cellular actions. Its architecture, featuring a three-tiered kinase cascade, allows for signal amplification and integration. The quantitative and methodological details provided in this guide offer a framework for investigating the interactions and functions of its core components. Understanding these details is paramount for professionals engaged in basic research and the development of targeted therapeutics for diseases driven by aberrant signaling through this pathway.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. abeomics.com [abeomics.com]

- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. merckmillipore.com [merckmillipore.com]

The Role of MVL5 in Lipid Nanoparticle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA), hinges on the development of safe and efficient carrier systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, owing to their biocompatibility and versatility. A key component in many advanced LNP formulations is the cationic lipid, which plays a pivotal role in nucleic acid complexation and subsequent intracellular delivery. This technical guide provides an in-depth exploration of the multivalent cationic lipid, MVL5, and its crucial role in the formation and function of lipid nanoparticles, particularly for siRNA delivery.

MVL5 is a pentavalent cationic lipid that has demonstrated significant advantages over traditional monovalent lipids in forming highly effective gene silencing vectors.[1][2] Its unique structure and high charge density contribute to the formation of structurally distinct nanoparticles with enhanced capabilities for endosomal escape, a critical barrier in intracellular drug delivery.[3] This guide will delve into the core principles of MVL5-mediated LNP formation, present comparative data on their performance, detail relevant experimental protocols, and visualize the underlying mechanisms and workflows.

The Core Role of MVL5 in LNP Structure and Function

MVL5's primary role in lipid nanoparticle formation is to significantly increase the membrane charge density (σM).[3] This high positive charge is instrumental in two key aspects of siRNA delivery:

-

Complexation with siRNA: The negatively charged phosphate (B84403) backbone of siRNA electrostatically interacts with the positively charged headgroup of MVL5, leading to efficient encapsulation within the lipid nanoparticle. The multivalent nature of MVL5 means that fewer lipid molecules are required to neutralize the siRNA charge compared to monovalent lipids, which can contribute to lower cytotoxicity.[1][2]

-

Enhanced Endosomal Escape: After cellular uptake via endocytosis, the high positive charge of the MVL5-containing LNP membrane promotes interaction with the negatively charged endosomal membrane. This electrostatic attraction, combined with the inherent pore-forming ability of co-lipids like glycerol (B35011) monooleate (GMO), facilitates the disruption of the endosomal membrane and the release of the siRNA cargo into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC).[3]

When combined with a neutral, fusogenic lipid like GMO, MVL5 promotes the self-assembly of unique, non-lamellar lipid phases, such as the double-gyroid bicontinuous inverted cubic phase (QII G, siRNA).[3][4] This cubic phase structure is believed to be particularly effective for endosomal escape due to its high membrane curvature and pore-forming capabilities.[3]

Data Presentation: Comparative Performance of MVL5-Based LNPs

The following tables summarize the quantitative data on the gene silencing efficiency and cytotoxicity of MVL5-containing lipid nanoparticles in comparison to the commonly used monovalent cationic lipid, DOTAP.

Table 1: Gene Silencing Efficiency of MVL5 vs. DOTAP Formulations

| Formulation | Neutral Lipid (NL) | Molar Fraction of NL (Φ_NL_) | Charge Ratio (ρ_chg_) | Total Gene Knockdown (K_T_) | Nonspecific Knockdown (K_NS_) | Reference |

| MVL5 | DOPC | 0.0 - 0.5 | 15 | ~0.9 | < 0.15 | [1] |

| DOTAP | DOPC | 0.0 - 0.5 | 15 | 0.5 - 0.6 | ~0.2 | [1] |

| MVL5 | GMO | 0.05 - 0.95 | 10 | ~0.8 (0.77 - 0.89) | Low | [4] |

| DOTAP | GMO | Not specified | 10 | ~0.7 (0.60 - 0.74) | Low | [4] |

| MVL5 | DOPC | 0.90 | 2.8 - 20 | Rapid increase to ~0.9 | < 0.15 | [2] |

| DOTAP | DOPC | 0.4 | 5 - 15 | 0.4 - 0.55 | ~0.2 | [2] |

Note: K_T represents the total reduction in the expression of the target gene. K_NS indicates the reduction in expression of a non-target gene, a measure of off-target effects.

Table 2: Physicochemical Properties of Cationic Lipid-Based Nanoparticles

| Lipid Formulation | Co-Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |

| MVL5/GMO-siRNA | GMO | Not explicitly found | Not explicitly found | >98% (inferred)[3] | - |

| Typical GMO-based cationic LNPs | Various | 150 - 300 | 0.2 - 0.4 | High | [3][5][6] |

| DOTAP-based LNPs | DOPE/Cholesterol | 200 - 480 | 0.17 - 0.4+ | Variable | [7] |

Note: Specific quantitative data for the size and PDI of MVL5/GMO-siRNA nanoparticles were not available in the searched literature. The provided range for typical GMO-based LNPs is for general reference. A study on MVL5/GMO-siRNA complexes reported very high siRNA incorporation (>98%), suggesting high encapsulation efficiency.[3]

Experimental Protocols

Protocol 1: Preparation of MVL5-Based Lipid Nanoparticles using Thin-Film Hydration

This protocol is adapted from a method for preparing cationic lipid-DNA/siRNA complexes and can be applied to the formulation of MVL5/GMO-siRNA nanoparticles.[8]

Materials:

-

MVL5 (pentavalent cationic lipid)

-

Glycerol monooleate (GMO) (neutral lipid)

-

Chloroform/Methanol solvent mixture (e.g., 9:1 v/v)

-

Sterile, nuclease-free water or appropriate buffer (e.g., 20 mM HEPES, pH 7.4)

-

siRNA stock solution in nuclease-free buffer

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Nitrogen gas stream

-

Vacuum pump

-

Sonicator (optional)

Procedure:

-

Lipid Film Preparation: a. Dissolve the desired molar ratio of MVL5 and GMO in a chloroform/methanol solvent mixture in a round-bottom flask. A typical starting point is a high molar fraction of GMO (e.g., Φ_GMO_ ≥ 0.90).[4] b. Remove the organic solvent using a rotary evaporator under reduced pressure. A thin lipid film should form on the inner surface of the flask. c. To ensure complete removal of the solvent, further dry the lipid film under a stream of nitrogen gas and then under high vacuum for at least 2 hours.[8]

-

Hydration: a. Hydrate (B1144303) the dried lipid film with a sterile, nuclease-free aqueous buffer by adding the buffer to the flask. The final lipid concentration can be, for example, 1 mM.[9] b. Gently rotate the flask to allow the lipid film to hydrate and form multilamellar vesicles (MLVs). This process can be facilitated by gentle warming in a water bath.

-

Vesicle Size Reduction (Optional): a. To obtain smaller and more uniform vesicles, the MLV suspension can be sonicated or subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

siRNA Complexation: a. Dilute the siRNA stock solution to the desired concentration in the same buffer used for hydration. b. Add the siRNA solution to the liposome (B1194612) suspension at the desired cationic lipid/siRNA charge ratio (ρ_chg_). A typical starting range for ρ_chg_ is 5-15.[1][2] c. Incubate the mixture for a defined period (e.g., 20-30 minutes) at room temperature to allow for the formation of LNP-siRNA complexes.

Protocol 2: Characterization of MVL5-Based Lipid Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the PDI, a measure of the width of the size distribution.

-

Procedure: a. Dilute the LNP-siRNA suspension in an appropriate buffer to a suitable concentration for DLS analysis. b. Transfer the diluted sample to a clean cuvette. c. Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer). d. Perform measurements in triplicate and report the average values.

2. Encapsulation Efficiency Determination using a RiboGreen Assay:

-

Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated siRNA can be determined.

-

Procedure: a. Prepare a standard curve of siRNA concentration versus fluorescence using the RiboGreen reagent. b. Divide the LNP-siRNA sample into two aliquots. c. To the first aliquot, add the RiboGreen reagent to measure the fluorescence of the unencapsulated ("free") siRNA. d. To the second aliquot, add a detergent (e.g., Triton X-100) to lyse the LNPs, followed by the RiboGreen reagent to measure the total siRNA fluorescence. e. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA fluorescence - Free siRNA fluorescence) / Total siRNA fluorescence] x 100

Mandatory Visualizations

Caption: Proposed mechanism of MVL5/GMO-siRNA LNP cellular uptake and endosomal escape.

Caption: Experimental workflow for MVL5-based LNP formulation and characterization.

Caption: Logical relationship between MVL5, GMO, and enhanced gene silencing.

Conclusion

The pentavalent cationic lipid MVL5 represents a significant advancement in the design of lipid-based delivery systems for nucleic acids. Its ability to impart a high membrane charge density, leading to the formation of unique and highly effective cubic phase nanoparticles when combined with GMO, addresses one of the major hurdles in gene therapy: efficient endosomal escape. The presented data underscores the superior gene silencing efficacy and reduced cytotoxicity of MVL5-containing LNPs compared to traditional monovalent lipid formulations. The detailed protocols and workflow diagrams provided in this guide offer a practical framework for researchers and drug development professionals to harness the potential of MVL5 in their own LNP-based therapeutic development programs. Further research to fully characterize the physicochemical properties of MVL5/GMO-siRNA nanoparticles will undoubtedly contribute to the rational design of even more potent and specific delivery vehicles for the next generation of genetic medicines.

References

- 1. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Physical-Chemical Characterization and Formulation Considerations for Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nanogyroids Incorporating Multivalent Lipids: Enhanced Membrane Charge Density and Pore Forming Ability for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of surface charge of glycerol monooleate-based nanoparticles on the round window membrane permeability and cochlear distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. entegris.com [entegris.com]

- 8. Synthesis and Characterization of Degradable Multivalent Cationic Lipids with Disulfide-Bond Spacers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abpbio.com [abpbio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to MVL5 for Non-Viral Gene Delivery

Introduction

Gene therapy holds immense promise for treating a wide array of diseases by correcting or manipulating genetic material at its source[1][2][3]. The primary challenge in gene therapy lies in the development of safe and efficient vectors to deliver nucleic acids (like plasmid DNA and siRNA) into target cells[2][4][5]. While viral vectors are highly efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives[2][6][7].

Among the most promising non-viral vectors are cationic liposomes, which can form complexes with negatively charged nucleic acids, facilitating their entry into cells[1][8]. MVL5 (N1-[2-((1S)-1-[(3-aminopropyl)amino]-4-[di(3-amino-propyl)amino]butylcarboxamido)ethyl]-3,4-di[oleyloxy]-benzamide) is a synthetic, multivalent cationic lipid that has emerged as a highly efficient vector for both DNA and siRNA delivery[1][9][10][11]. Its unique structure, featuring a pentavalent headgroup, allows for a high charge density, which is crucial for effective nucleic acid complexation and interaction with cell membranes[12][13][14]. This guide provides a comprehensive technical overview of MVL5, including its mechanism of action, quantitative performance data, and detailed experimental protocols.

Core Concepts and Mechanism of Action

The efficacy of MVL5 as a gene delivery agent stems from its ability to overcome several key biological barriers. The process involves the formation of a cationic liposome (B1194612)/nucleic acid complex (lipoplex), cellular uptake via endocytosis, and subsequent escape from the endosome to release the genetic cargo into the cytoplasm[8][15].

Lipoplex Formation

MVL5 is typically formulated with a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC) or glycerol (B35011) monooleate (GMO)[1][2]. The positively charged headgroups of MVL5 electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA or siRNA, condensing the nucleic acid into compact nanoparticles known as lipoplexes[1]. The choice of helper lipid and the molar ratio of cationic lipid to nucleic acid are critical parameters that influence the structure, stability, and efficiency of the resulting lipoplex[16].

Cellular Uptake and Endosomal Escape

Once formed, the positively charged lipoplexes adsorb to the negatively charged surface of the cell membrane and are internalized, primarily through endocytosis[13]. Following internalization, the lipoplex is encapsulated within an endosome. For the gene therapy to be successful, the nucleic acid cargo must be released from the endosome into the cytoplasm before the endosome fuses with a lysosome, which would lead to enzymatic degradation[17][18].

Endosomal escape is the rate-limiting step in non-viral gene delivery[13][15]. The high charge density of MVL5 is thought to facilitate this crucial step. As the endosome matures, its internal pH drops. The ionizable amine groups on the MVL5 headgroup become protonated in this acidic environment[19]. This leads to an influx of counter-ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane (a "proton sponge" effect)[17][18]. Alternatively, the protonated MVL5 can interact with anionic lipids in the endosomal membrane, inducing non-bilayer lipid structures that destabilize the membrane and allow the lipoplex to escape[18][19]. For siRNA, its function is carried out in the cytoplasm, while DNA must subsequently be transported to the nucleus for transcription[4].

Quantitative Performance Data

The performance of a gene delivery vector is assessed by its transfection efficiency and cytotoxicity. MVL5 has been shown to be a highly efficient vector, often outperforming commercial reagents, especially under challenging conditions such as in the presence of serum[2][16].

Transfection Efficiency

Transfection efficiency (TE) is a measure of how effectively a vector can deliver a gene to be expressed in a population of cells. Studies have consistently shown that MVL5-based formulations exhibit high TE[1][14][16]. The efficiency is influenced by the lipid composition (specifically the mole fraction of the neutral lipid, ΦNL) and the presence of serum.

Table 1: Transfection Efficiency of MVL5-Based Lipoplexes vs. Other Reagents

| Cationic Lipid | Helper Lipid (ΦNL) | Serum Content | Relative Luciferase Expression (RLU/mg protein) | Cell Line | Source |

|---|---|---|---|---|---|

| MVL5 | DOPC (0.5) | 0% | ~1.0 x 109 | Mouse L-cells | [16] |

| MVL5 | GMO (0.5) | 0% | ~2.0 x 109 | Mouse L-cells | [16] |

| MVL5 | GMO (0.5) | 50% | ~1.0 x 108 | Mouse L-cells | [16] |

| DOTAP | DOPC (0.25) | 0% | ~1.0 x 108 | Mouse L-cells | [16] |

| DOTAP | DOPC (0.25) | 50% | ~1.0 x 106 | Mouse L-cells | [16] |

| Lipofectamine 2000 | N/A | 0% | ~1.0 x 108 | Mouse L-cells | [16] |

| Lipofectamine 2000 | N/A | 50% | ~1.0 x 107 | Mouse L-cells |[16] |

Note: Data is approximated from graphical representations in the cited literature. RLU = Relative Light Units.

Gene Silencing Efficiency

For siRNA delivery, efficiency is measured by the degree of target gene knockdown. MVL5/GMO formulations, which form a gyroid cubic phase, have been shown to be particularly effective for siRNA delivery, achieving significant and specific gene silencing[13].

Table 2: Gene Silencing Efficiency of MVL5-Based siRNA Complexes

| Cationic Lipid | Helper Lipid (ΦNL) | Charge Ratio (ρ) | Total Gene Knockdown (KT) | Non-Specific Knockdown (KNS) | Cell Line | Source |

|---|---|---|---|---|---|---|

| MVL5 | GMO (0.90) | 10 | ~0.80 | < 0.1 | Mouse L-cells | [13] |

| MVL5 | DOPC (0.90) | 10 | ~0.45 | < 0.1 | Mouse L-cells | [13] |

| DOTAP | GMO (0.90) | 10 | ~0.70 | < 0.1 | Mouse L-cells |[13] |

Note: Total gene knockdown (KT) represents the reduction of the target gene. A value of 0.8 indicates 80% silencing. Non-specific knockdown (KNS) indicates off-target effects.

Cytotoxicity

An ideal vector must deliver its cargo with minimal toxicity to the cells. Cytotoxicity assays show that MVL5 formulations have favorable safety profiles[1][12][13]. In some cases, degradable versions of MVL5 containing disulfide bonds have been synthesized to further reduce toxicity by allowing the lipid to break down in the reducing environment of the cytoplasm[1].

Table 3: Cytotoxicity of MVL5-Based Complexes

| Formulation | Concentration | Cell Viability (%) | Assay | Cell Line | Source |

|---|---|---|---|---|---|

| MVL5/GMO-siRNA | 2.5 µM | ~100% | Cell Viability | Mouse L-cells | [13] |

| MVL5/DOPC-siRNA | 2.5 µM | ~100% | Cell Viability | Mouse L-cells | [13] |

| MVL5/GMO (lipid only) | 2.5 µM | ~100% | Cell Viability | Mouse L-cells | [13] |

| MVL5/DOPC (lipid only) | 2.5 µM | ~100% | Cell Viability | Mouse L-cells | [13] |

| MVL5-based CLNPs | > 50 µM | Low Toxicity | CellTiter 96 | Cancer cells | [12] |

| DOTAP-based CLNPs | > 50 µM | High Toxicity | CellTiter 96 | Cancer cells |[12] |

Note: CLNPs = Cationic Lipid Nanoparticles. Cytotoxicity is concentration-dependent.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed protocols for the preparation and evaluation of MVL5-based gene delivery systems, synthesized from methodologies reported in the literature[1][14].

Protocol: Preparation of MVL5/Helper Lipid Liposomes

This protocol describes the formation of cationic liposome suspensions.

-

Lipid Stock Preparation: Prepare stock solutions of MVL5 in a chloroform/methanol mixture (9:1, v/v) and the helper lipid (e.g., DOPC, GMO) in chloroform[1].

-

Mixing: In a glass vial, combine the appropriate volumes of the lipid stock solutions to achieve the desired molar ratio (e.g., ΦNL = 0.5).

-

Film Formation: Dry the lipid solution to a thin film. First, use a gentle stream of nitrogen gas, and then place the vial under a high vacuum for at least 12 hours to remove all residual solvent[1].

-

Hydration: Add sterile, nuclease-free water to the lipid film to achieve the desired final lipid concentration (e.g., 0.5 mM for transfection experiments). Incubate the mixture at 37 °C for at least 12 hours to allow for complete hydration and liposome formation[1].

-

Sonication (Optional): If the resulting suspension is opaque, tip-sonicate it briefly until it becomes clear[1].

-

Storage: Store the aqueous lipid suspension at 4 °C until use.

Protocol: Lipoplex (CL-DNA/siRNA) Formation and Cell Transfection

This protocol details the complexation of liposomes with nucleic acids and their application to cultured cells.

-

Cell Seeding: Seed the desired cells (e.g., Mouse fibroblast L-cells) in multi-well plates (e.g., 24-well plates) at a density that will result in 60-80% confluency at the time of transfection[1][14].

-

Complex Formation:

-

For each well to be transfected, dilute the required amount of plasmid DNA (e.g., 0.4 µg) or siRNA into a serum-free cell culture medium (e.g., Opti-MEM)[1][14].

-

In a separate tube, dilute the required amount of the liposome suspension into the same volume of serum-free medium. The amount of lipid is determined by the desired cationic-to-anionic charge ratio (ρ).

-

Combine the diluted nucleic acid and diluted liposome solutions. Mix gently and incubate at room temperature for 20-30 minutes to allow lipoplexes to form.

-

-

Transfection:

-

Post-Transfection:

Protocol: Luciferase Assay for Transfection Efficiency

This assay quantifies the expression of a reporter gene (luciferase) delivered by the vector.

-

Cell Lysis: After the post-transfection incubation period (Step B2 above), wash the cells with PBS.

-

Lysate Preparation: Add the appropriate lysis buffer (e.g., from a Promega Luciferase Assay Kit) to each well and incubate according to the manufacturer's instructions to lyse the cells and release the cellular contents.

-

Measurement: Transfer the cell lysate to a luminometer-compatible plate.

-

Substrate Addition: Add the luciferase assay substrate to the lysate.

-

Quantification: Immediately measure the light output (luminescence) using a luminometer. The intensity of the light is proportional to the amount of expressed luciferase enzyme.

-

Normalization: Normalize the luminescence reading to the total protein concentration in the lysate (determined by a separate protein assay like BCA or Bradford) to get RLU/mg protein.

Protocol: Cytotoxicity Assay (e.g., CellTiter 96)

This colorimetric assay measures cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 15,000 cells per well[1].

-

Treatment: After ~18 hours of incubation, treat the cells with the lipoplexes as described in the transfection protocol (using appropriately scaled volumes for a 96-well format, e.g., 0.08 µg DNA per well)[1].

-

Incubation: Incubate for 6 hours.

-

Assay:

-

Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of living cells.

-

Normalization: Normalize the results to control wells that were treated with medium only (representing 100% viability).

Conclusion